2-(Thiophen-2-yl)ethane-1-sulfonyl chloride

Overview

Description

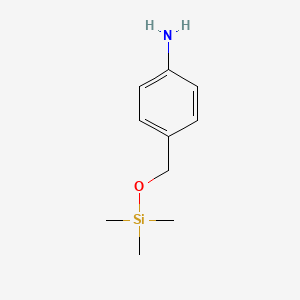

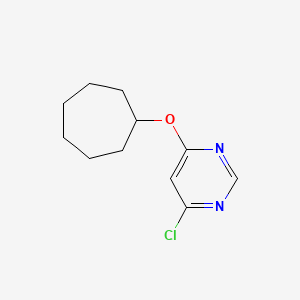

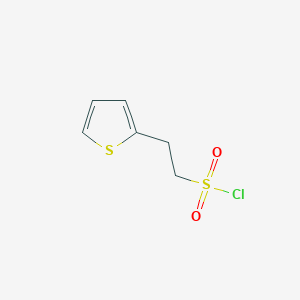

“2-(Thiophen-2-yl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H7ClO2S2 . It has a molecular weight of 210.70 .

Molecular Structure Analysis

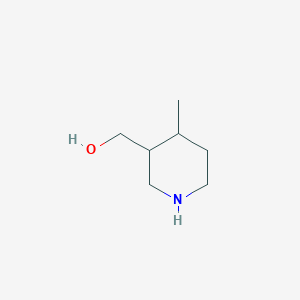

The molecular structure of “this compound” consists of a thiophene ring attached to an ethane chain, which is further connected to a sulfonyl chloride group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 210.70 . Other physical and chemical properties such as boiling point and storage conditions are not explicitly mentioned in the search results.Scientific Research Applications

Application in Organic Synthesis and Material Science

Recent advancements in organic synthesis have highlighted the utility of sulfonamides and sulfonyl chlorides, including 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride, as pivotal reagents. These compounds are instrumental in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, crucial for the development of new materials and pharmaceuticals. The unique properties of thiophene derivatives, including their electronic characteristics, have facilitated their application in the creation of organic materials. Their role extends to acting as intermediates in organic synthesis, demonstrating their versatility and importance in chemical processes (Hélène Chachignon, H. Guyon, & D. Cahard, 2017; D. Xuan, 2020).

Environmental Considerations and Degradation

The environmental impact and degradation pathways of chlorinated solvents, including compounds similar to this compound, have been a subject of extensive study. The occupational exposure to such chlorinated solvents has been associated with various adverse health effects. This research underscores the necessity for understanding the environmental behavior of these compounds to mitigate potential health risks (A. Ruder, 2006).

Antibacterial and Medicinal Applications

The antibacterial and medicinal significance of sulfonamides, a category that encompasses derivatives of this compound, has been well-documented. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antitumor properties. Their structural diversity allows for the development of new therapeutic agents, demonstrating the critical role of sulfonamide-based compounds in drug discovery and development (Helloana Azevedo-Barbosa, D. Dias, L. L. Franco, J. Hawkes, & D. Carvalho, 2020; F. Carta, A. Scozzafava, & C. Supuran, 2012).

Analysis and Detection in Pharmaceuticals

The control and analysis of sulfonate esters, related to this compound, in pharmaceutical applications have been reviewed, highlighting the regulatory guidelines and scientific literature. This review emphasizes the challenges and methodologies in detecting potential genotoxic impurities, underscoring the importance of accurate and sensitive analytical techniques in ensuring the safety and efficacy of pharmaceutical products (D. Elder, A. Teasdale, & A. Lipczynski, 2008).

Properties

IUPAC Name |

2-thiophen-2-ylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTNMUXNWRMSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.